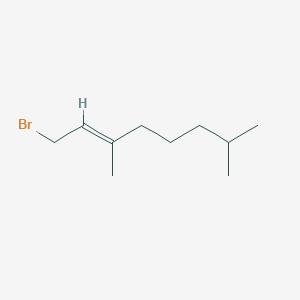![molecular formula C6H3LiN4O2 B13509592 Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out in a one-pot method . The reaction conditions usually involve heating the reactants in a suitable solvent under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Selective reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines. These products can have different biological and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. It can inhibit nitric oxide and tumor necrosis factor-α production, making it useful for treating neurodegenerative diseases.
Agriculture: Triazolopyrimidines, including this compound, have been studied for their herbicidal and antifungal properties.
Industrial Applications: The compound can be used as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including anticancer and antiviral properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activities, including CDK2 inhibition for cancer treatment.
Uniqueness
Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is unique due to its lithium ion, which can enhance its biological activity and stability. The presence of the lithium ion differentiates it from other triazolopyrimidines and contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C6H3LiN4O2 |
|---|---|
Peso molecular |
170.1 g/mol |
Nombre IUPAC |
lithium;[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)4-1-5-7-2-9-10(5)3-8-4;/h1-3H,(H,11,12);/q;+1/p-1 |
Clave InChI |
DNMXWEFTLDJVTB-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(N=CN2C1=NC=N2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


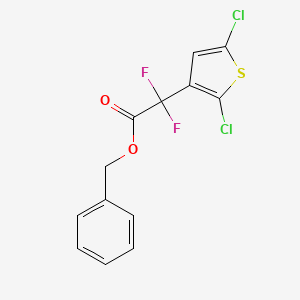
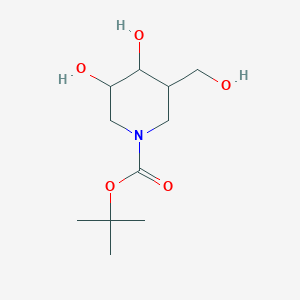

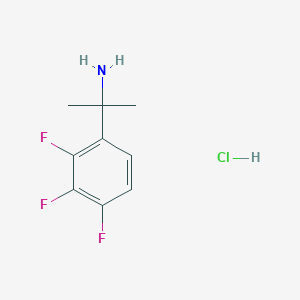

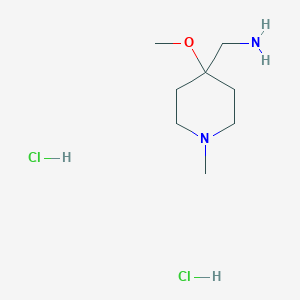
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
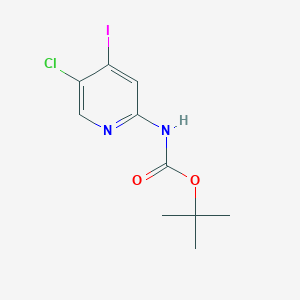
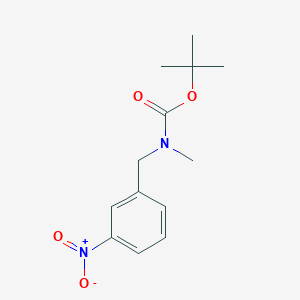
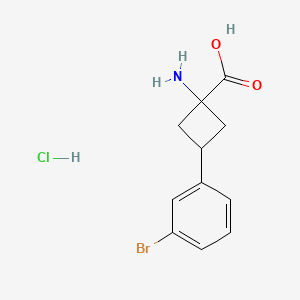
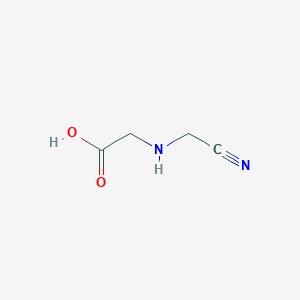
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)

